molecular formula C7H7N3 B092378 5-Aminoindazole CAS No. 19335-11-6

5-Aminoindazole

Cat. No. B092378
CAS RN: 19335-11-6
M. Wt: 133.15 g/mol
InChI Key: XBTOSRUBOXQWBO-UHFFFAOYSA-N
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Description

5-Aminoindazole, also known as 5-INH2, is a compound that has been studied for its fluorescence characteristics and interaction with micelles at various pH levels. The luminescence of 5-aminoindazole has been specifically investigated in the presence of cationic and anionic micelles, revealing insights into its acid-base behavior and prototropic reactions in different states .

Synthesis Analysis

The synthesis of 5-aminoindazole derivatives has been explored in several studies. One approach involves the synthesis of tetrazole ribonucleosides, which includes 5-amino-1-(beta-D-ribofuranosyl)-1H-tetrazole and its isomers, using X-ray crystallography and 13C NMR analysis to establish stereochemical configurations . Another method reported is the efficient synthesis of 5-benzyl-3-aminoindazoles using fluoro-cyano diarylmethanes as key intermediates . Additionally, the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles through a three-component reaction catalyzed by zirconium(IV) chloride has been developed, yielding a library of N-fused ring systems .

Molecular Structure Analysis

The molecular structure of 5-aminoindazole derivatives has been confirmed using various spectroscopic techniques. UV-spectrophotometry, infrared, and nuclear magnetic resonance techniques, along with elemental analysis, have been employed to confirm the structures of synthesized thiazole derivatives . The stereochemical configuration of tetrazole ribonucleosides has been established using X-ray crystallography .

Chemical Reactions Analysis

5-Aminoindazole and its derivatives participate in various chemical reactions. For instance, the synthesis of 5-amino-1,2,4-oxadiazoles involves the reaction of guanidine with benzhydroxamyl chloride or the reaction of primary or secondary amines with 5-trichloromethyloxadiazoles . The reactivity of 5-aminoindazole in the presence of micelles suggests that prototropic reactions such as protonation and deprotonation of the amino group occur at the micellar interface .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aminoindazole derivatives have been evaluated in various contexts. For example, the synthesized 2-amino-5-arylazothiazole disperse dyes have been applied to polyester fabrics, and their fastness properties to washing, perspiration, rubbing, sublimation, and light have been assessed . The fluorescence quantum yields of 5-aminoindazole in micellar environments have been studied, and the effects of the medium and bromide ion-induced fluorescence quenching have been discussed .

Scientific Research Applications

Summary of the Application

5-Aminoindazole (AIA) has been investigated as a corrosion inhibitor for carbon steel in 1 M HCl solution .

Methods of Application or Experimental Procedures

The application involves experimental and density functional theory (DFT) methods. The electrochemical results indicate that the inhibition ability of AIA is due to the stronger electron-donating effect of the –NH2 group of AIA .

Results or Outcomes

The results show that AIA exhibits higher reaction activity and a more negative adsorption energy, making it easier for AIA to donate electrons to iron atoms to form a stronger protective layer .

2. Synthesis of Tricyclic Quinoline Derivatives

Summary of the Application

5-Aminoindazole is used in the synthesis of tricyclic quinoline derivatives .

Methods of Application or Experimental Procedures

The synthesis involves the condensation of the relevant amine with acetone or mesityl oxide. This reaction was extended to the aminoindazole derivatives of positions 5 and 6, yielding the appropriate quinoline derivatives .

Results or Outcomes

The resulting structures were identified using the corresponding NMR and centesimal techniques .

3. Differentiation Therapy in Acute Myeloid Leukemia

Summary of the Application

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a compound similar to 5-Aminoindazole, has been studied for its ability to induce differentiation in a subset of primary acute myeloid leukemia (AML) blasts .

Methods of Application or Experimental Procedures

Bone marrow samples were obtained from patients and leukemia blasts were cultured ex vivo. The cell viability was assessed by MTT assay and AML cell differentiation was determined by flow cytometry and morphological analyses .

Results or Outcomes

AICAr was found to be capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA). AICAr-induced differentiation correlates with proliferation and sensitivity to dihydroorotate dehydrogenase (DHODH) inhibition .

4. Anticancer Agents

Summary of the Application

6-substituted aminoindazole derivatives, which include 5-Aminoindazole, have been designed, synthesized, and evaluated for their bio-activities .

Methods of Application or Experimental Procedures

The compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials .

Results or Outcomes

One of the compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116). This compound also remarkably suppressed the IDO1 protein expression .

5. Suppression of Melanin-Concentrating Hormone (MCH) Receptor-1

Summary of the Application

3-Aminoindazole, a compound similar to 5-Aminoindazole, has been used in the development of pharmaceuticals. The derivatives of this compound have been found to suppress melanin-concentrating hormone (MCH) receptor-1 .

Methods of Application or Experimental Procedures

The application involves the synthesis of 3-aminoindazole derivatives and testing their biological activity .

Results or Outcomes

The derivatives with this distinct moiety have been established to have important biological performances, which include suppressing melanin-concentrating hormone (MCH) receptor-1 .

6. Synthesis of 1H-Indazol-5-amine

Summary of the Application

5-Aminoindazole is used in the synthesis of 1H-Indazol-5-amine .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 5-Aminoindazole with other reagents to form 1H-Indazol-5-amine .

Results or Outcomes

The resulting compound, 1H-Indazol-5-amine, has been identified using various analytical techniques .

Safety And Hazards

5-Aminoindazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Future research directions could involve the development of new compounds based on the 5-Aminoindazole structure to combat FGFR4 gatekeeper mediated resistance in hepatocellular carcinoma patients . Another direction could be the conjugation of 5-Aminoindazole with other compounds to develop chemo-immunotherapy molecules against liver cancer .

properties

IUPAC Name

1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTOSRUBOXQWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066480
Record name 5-Aminoindazole
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Aminoindazole

CAS RN

19335-11-6
Record name 1H-Indazol-5-amine
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Record name 5-Aminoindazole
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Record name 5-Aminoindazole
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Record name 1H-Indazol-5-amine
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Record name 5-Aminoindazole
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Record name Indazol-5-ylamine
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Record name 5-AMINOINDAZOLE
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Synthesis routes and methods I

Procedure details

(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride: The title compound was prepared in a similar manner described for Examples 3 and 31 using 3-(1H-tetrazol-5-yl)aniline in place of 5-aminoindazole (49% yield). LCMS m/z 309 [M+H]+.
Name
(S)—N-(3-(1H-tetrazol-5-yl)phenyl)-2-amino-3-phenylpropanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

By referring to the Step 6 of Example 1, 5-nitroindazole (5.0 g, 30.7 mmol), Pd/C (1.2 g), were used to obtain a product (2.6 g, 62.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Yield
62.6%

Synthesis routes and methods III

Procedure details

A mixture of 5-nitro-1H-indazole (25 g, 0.153 mmol, commercially available) and 10% Pd/C (2.0 g) in MeOH was stirred under H2 (1 atm) overnight. After filtration, the filtrate was concentrated to yield 20 g (97%) of 1H-indazol-5-amine as a yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 12.50 (brs, 1H), 7.70 (s, 1H), 7.21 (d, J=8.7 Hz, 1H), 6.77 (d, J=8.7 Hz, 1H), 6.74 (s, 1H), 4.71 (brs, 1H), 3.15 (d, J=4.8 Hz, 2H); MS (ESI) m/z: 134 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
307
Citations
M Swaminathan, SK Dogra - Journal of the American Chemical …, 1983 - ACS Publications
… Abstract: Absorption and fluorescence spectra of 5-aminoindazole have shown that the … pH studies have indicatedthat the monocationand the monoanion of 5-aminoindazole are …
Number of citations: 90 pubs.acs.org
MAVR da Silva, JITA Cabral, Á Cimas - The Journal of Chemical …, 2010 - Elsevier
… Studies with 5-aminoindazole prove that it is potentially active in reproductive systems, having antispermatogenic and antifertility properties [4]. The compound 6-aminoindazole reduces …
Number of citations: 10 www.sciencedirect.com
SAA Zaidi, AS Farooqi - Journal of Inorganic and Nuclear Chemistry, 1973 - Elsevier
RESULTS AND DISCUSSION The analytical results, colours and melting points of the complexes are given in Table 1. The first row transition metal complexes of pyrazoles are known …
Number of citations: 17 www.sciencedirect.com
R Krishnamurty, AM Brock, DJ Maly - Bioorganic & medicinal chemistry …, 2011 - Elsevier
… In conclusion, compounds based on the 5-aminoindazole … Importantly, the 5-aminoindazole scaffold can be derivatized … The use of affinity reagents based on the 5-aminoindazole …
Number of citations: 15 www.sciencedirect.com
Y Cong, SY Zhang, PYZ Tang, HM Li… - Advanced …, 2023 - Wiley Online Library
By conjugating a chemotherapeutic candidate drug 4β‐NH‐(5‐aminoindazole)‐podophyllotoxin (βIZP) and an immunosuppressive protein galectin‐1 targeted aptamer AP74, a chemo‐…
Number of citations: 1 onlinelibrary.wiley.com
WT Zhang, J Sun, H Zhu, RX Yue… - Journal of …, 2020 - Wiley Online Library
… In this research, we selected isatin 1a, dimedone 2, and 5-aminoindazole 3 as the model substrates to synthesize compound 4a for screening reaction conditions. First, refluxing a …
Number of citations: 6 onlinelibrary.wiley.com
S Pandey, RS Sarpal, SK Dogra - Journal of colloid and interface science, 1995 - Elsevier
Fluorescence characteristics of 5-aminoindazole (5-INH 2 ) have been studied at various acid-base concentrations in sodium dodecyl sulfate and cetyltrimethylammonium bromide (…
Number of citations: 20 www.sciencedirect.com
KS Siddiqi, NS Neelam, FR Zaidi, SAA Zaidi - Croatica Chemica Acta, 1981 - hrcak.srce.hr
… The ligand, 5-aminoindazole has three donor sites, namely, … and also to see if 5-aminoindazole acted as a multidentate ligand. … The infrared spectrum of 5-aminoindazole was reported …
Number of citations: 2 hrcak.srce.hr
AK Mishra, SK Dogra - 1985 - nopr.niscpr.res.in
… in the ground state equilibrium are different from those present in the excited singlet state, and (ii)a biprotonic phototautomerism exists between the mono-cations of 5-aminoindazole. …
Number of citations: 30 nopr.niscpr.res.in
SAA Zaidi, AS Farooqi, DK Varshney - Journal of Inorganic and Nuclear …, 1976 - Elsevier
… 5-Aminoindazole forms well-defined complexes with Co(II) and … of up to l :6, 5-aminoindazole complexes are formed gener- … and otherphysicalproperties of 5-aminoindazole complexes …
Number of citations: 2 www.sciencedirect.com

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